molecular formula C17H20N4O4 B12931726 (R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid

(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid

Katalognummer: B12931726
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: RESJKMKKYBAGJX-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N/A” is a placeholder term often used in scientific literature and databases when the actual name of a compound is not available or not applicable. This term does not refer to a specific chemical substance but is used to indicate the absence of data or information about a particular compound.

Vorbereitungsmethoden

Since “N/A” is not a specific compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, the preparation methods for a compound would involve detailed steps and conditions under which the compound can be synthesized in a laboratory or industrial setting.

Analyse Chemischer Reaktionen

As “N/A” is not a specific chemical entity, it does not undergo any chemical reactions. In general, chemical reactions involve the transformation of reactants into products through processes such as oxidation, reduction, substitution, and more. Common reagents and conditions used in these reactions vary depending on the specific compound and the desired products.

Wissenschaftliche Forschungsanwendungen

The term “N/A” does not have any scientific research applications as it is not a specific compound

Wirkmechanismus

Since “N/A” is not a specific compound, it does not have a mechanism of action. Typically, the mechanism of action of a compound involves the interaction with molecular targets and pathways to exert its effects. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

As “N/A” is not a specific compound, it cannot be compared with other similar compounds

Eigenschaften

Molekularformel

C17H20N4O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

(2R)-2-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]-2-phenylpropanoic acid

InChI

InChI=1S/C17H20N4O4/c1-17(15(23)24,12-7-3-2-4-8-12)18-14(22)11-21-16(25)20-10-6-5-9-13(20)19-21/h2-4,7-8H,5-6,9-11H2,1H3,(H,18,22)(H,23,24)/t17-/m1/s1

InChI-Schlüssel

RESJKMKKYBAGJX-QGZVFWFLSA-N

Isomerische SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)CN2C(=O)N3CCCCC3=N2

Kanonische SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)CN2C(=O)N3CCCCC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.